N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- N-(2-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)propionamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzothiazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-13-8-6-7-12(2)17(13)19-16(21)11-20-14-9-4-5-10-15(14)23-18(20)22/h4-10H,3,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHAITXIPQIMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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